molecular formula C9H16Cl2N4 B2924592 N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1448854-73-6

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2924592
CAS No.: 1448854-73-6
M. Wt: 251.16
InChI Key: OEHKVTLUIZGSLA-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a bicyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety via an amine group, with two hydrochloride counterions enhancing its solubility and stability. Such compounds are widely employed as building blocks in pharmaceutical research, particularly for drug discovery targeting receptors like GPR119 .

Properties

IUPAC Name

N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKVTLUIZGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine derivatives under controlled conditions. One common method includes the condensation of piperidine with pyrimidine in the presence of a suitable catalyst, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular weights, and applications based on evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications References
N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride Assumed: C₉H₁₅Cl₂N₅ ~264.16 (calculated) Base structure (no substituents) General research chemical
2-Chloro-N-(4-piperidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride C₁₂H₁₈Cl₂N₄ 289.204 Chloro, fused cyclopentane ring Unspecified (structural analog)
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride C₁₀H₁₇Cl₂N₄O 286.18 Methoxy (-OCH₃) at pyrimidine C6 Building block in synthetic chemistry
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₁₀H₁₃Cl₂F₃N₄ 305.13 Trifluoromethyl (-CF₃) at C6, pyrrolidine ring Pharmaceutical and agrochemical research
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride C₁₀H₁₄Cl₂N₂ 272.14 Chloro substituent, pyridine core Research intermediate
4-Chloro-N-piperidin-4-ylpyrimidin-2-amine hydrochloride C₉H₁₄Cl₂N₄ 249.14 Chloro at pyrimidine C4 Unspecified

Key Findings from Research

Substituent Effects on Bioactivity :

  • The trifluoromethyl (-CF₃) group in N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride enhances lipophilicity and metabolic stability, making it valuable in drug development for targets like kinases or GPCRs .
  • N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives demonstrate potent agonism for GPR119, a receptor implicated in diabetes treatment .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride ) improve aqueous solubility, facilitating in vitro assays and formulation .

Ring Conformation and Steric Effects :

  • Fused cyclopenta rings (e.g., 2-Chloro-N-(4-piperidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride ) introduce steric constraints that may influence receptor interaction .

Biological Activity

N-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a pyrimidine moiety, which contributes to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems. The molecular formula is C9H13N42HClC_9H_{13}N_4\cdot 2HCl, with a molecular weight of approximately 220.14 g/mol.

This compound has been primarily studied for its role as an inhibitor of specific kinases, particularly in cancer therapies. It has shown selective inhibition of the protein kinase B (Akt) pathway, which is crucial in regulating cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Inhibition of PKB (Akt)Protein Kinase BSelective inhibition leading to apoptosis
Antiproliferative effectsCancer cell linesReduced cell viability
Agonist for GPR119G protein-coupled receptorEnhanced insulin secretion

Efficacy in Cancer Models

In preclinical studies, this compound has demonstrated significant anticancer properties. For instance, it was shown to inhibit the growth of tumor xenografts in nude mice, indicating its potential as an effective therapeutic agent against various cancers. The compound's ability to modulate key signaling pathways involved in tumorigenesis further supports its role as a candidate for cancer treatment.

Case Study: Tumor Xenograft Model

In a study involving human tumor xenografts, administration of this compound resulted in:

  • Tumor Growth Inhibition : A reduction in tumor size by approximately 50% compared to control groups.
  • Mechanistic Insights : The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated that this compound exhibits favorable absorption characteristics, although it may have high clearance rates leading to low oral bioavailability. Modifications to the chemical structure have been explored to enhance these properties.

Table 2: Pharmacokinetic Profile

Parameter Value
Oral BioavailabilityLow
Clearance RateHigh
Half-LifeModerate

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an inhibitor of key signaling pathways involved in tumor growth.
  • Metabolic Disorders : Its role as a GPR119 agonist positions it as a candidate for treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism.

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